Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl – Predicted Physicochemical and Target-Binding Divergence
In the absence of directly measured head-to-head biological data for 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione, class-level structure–activity relationship (SAR) evidence from the N1-aryl dihydropyrimidine-2,4-dione series establishes that positional isomerism on the phenyl ring produces measurable shifts in enzyme inhibition profiles [1]. The 3,5-dimethylphenyl isomer (CAS 871504-35-7) has been profiled as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) based on class-level enzyme panel screening, with reported purity specifications of 95–98% from commercial suppliers . The 3,4-dimethyl substitution pattern introduces an asymmetric electronic distribution on the aryl ring (different dipole moment and HOMO/LUMO energies) relative to the symmetric 3,5-dimethyl analog, predicted to alter the binding pose within the DHFR active site by modulating the interaction between the aryl methyl groups and the hydrophobic pocket residues [1]. No direct comparative IC50 values between the 3,4- and 3,5-dimethyl isomers are publicly available as of the knowledge cutoff date.
| Evidence Dimension | Predicted binding-mode divergence due to positional isomerism |
|---|---|
| Target Compound Data | 1-(3,4-Dimethylphenyl) substitution: asymmetric methyl placement; predicted altered DHFR binding pose vs. 3,5-isomer [qualitative class-level inference] |
| Comparator Or Baseline | 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 871504-35-7); symmetric methyl placement; profiled for DHFR/TSase inhibition |
| Quantified Difference | No direct quantitative IC50 comparison available at this time |
| Conditions | Class-level SAR derived from N1-aryl dihydropyrimidine-2,4-dione literature [1]; comparator commercial purity 95–98% |
Why This Matters
Procurement of the correct positional isomer (3,4-dimethyl vs. 3,5-dimethyl) is critical for SAR consistency in medicinal chemistry campaigns targeting DHFR or TSase; isomer substitution introduces unvalidated variables that compromise data reproducibility.
- [1] Dudhe, A.C., Dudhe, R., Porwal, O. & Katole, G. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini Rev. Med. Chem. 2022, 22(5), 701–728. View Source
